molecular formula C12H9Cl3N2O3 B8415725 5-Ethoxycarbonyl-3-trichloroacetylimidazo[1,2-a]pyridine

5-Ethoxycarbonyl-3-trichloroacetylimidazo[1,2-a]pyridine

Cat. No. B8415725
M. Wt: 335.6 g/mol
InChI Key: LGPIPSPYXQSNIX-UHFFFAOYSA-N
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Patent
US05958942

Procedure details

To a solution of 25.22 g (0.133 mol) of 5-ethoxycarbonylimidazo[1,2-a]pyridine and 48.60 g (0.398 mol) of 4-dimethylaminopyridine was added dropwise 72.33 g (0.398 mol) of trichloroacetyl chloride. The mixture was heated for 63 hours under reflux. After cooling, the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate, dried over anhydrous magnesium sulfate. The solvent was distilled off, and the residue was purified by column chromatography (eluent: ethyl acetate/n-hexane=1:1) to give 33.10 g of the desired compound (77.4%, yellow solid).
Quantity
25.22 g
Type
reactant
Reaction Step One
Quantity
72.33 g
Type
reactant
Reaction Step One
Quantity
48.6 g
Type
catalyst
Reaction Step One
Yield
77.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:11]2[CH:12]=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2].[Cl:15][C:16]([Cl:21])([Cl:20])[C:17](Cl)=[O:18]>CN(C)C1C=CN=CC=1>[CH2:1]([O:3][C:4]([C:6]1[N:11]2[C:12]([C:17](=[O:18])[C:16]([Cl:21])([Cl:20])[Cl:15])=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
25.22 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC=2N1C=CN2
Name
Quantity
72.33 g
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
48.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 63 hours
Duration
63 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed with an aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluent: ethyl acetate/n-hexane=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=CC=2N1C(=CN2)C(C(Cl)(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: PERCENTYIELD 77.4%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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